1-(3,4-Dihydronaphthalen-1-yl)ethanone
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Overview
Description
1-(3,4-Dihydronaphthalen-1-yl)ethanone is an organic compound with the molecular formula C12H12O It is a derivative of naphthalene, characterized by the presence of an ethanone group attached to the 3,4-dihydronaphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3,4-Dihydronaphthalen-1-yl)ethanone can be synthesized through various methods. One efficient method involves the use of a palladium-catalyzed one-pot synthesis. This method employs 2-iodocyclohex-2-enones and 1-alkynes in the presence of a Pd(PPh3)4/AgOAc catalytic system. The reaction proceeds through the formation of a conjugated enyne intermediate, followed by a Diels-Alder cycloaddition to yield the desired product . This method is advantageous due to its simplicity, mild reaction conditions, and good yields (65-87%).
Industrial Production Methods
Industrial production of this compound may involve similar catalytic processes, scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dihydronaphthalen-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of naphthalene-1-carboxylic acid or naphthalene-1,2-dione.
Reduction: Formation of 1-(3,4-dihydronaphthalen-1-yl)ethanol.
Substitution: Formation of halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
1-(3,4-Dihydronaphthalen-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydronaphthalen-1-yl)ethanone and its derivatives involves binding to specific molecular targets. For instance, some derivatives have been shown to inhibit the Bcl-2 protein, a key regulator of apoptosis in cancer cells . This inhibition can trigger apoptosis in cancer cells, making these compounds potential candidates for anticancer therapy.
Comparison with Similar Compounds
1-(3,4-Dihydronaphthalen-1-yl)ethanone can be compared with other similar compounds, such as:
1-Acetylnaphthalene: Similar structure but lacks the dihydro component.
6-Acetyl-1,1,2,4,4,7-hexamethyltetralin: A polycyclic musk with different functional groups and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
67106-36-9 |
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Molecular Formula |
C12H12O |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
1-(3,4-dihydronaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C12H12O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-3,5,7-8H,4,6H2,1H3 |
InChI Key |
OUZPHFHCYBXKAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CCCC2=CC=CC=C21 |
Origin of Product |
United States |
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